l-Alanine propargyl ester

Catalog No.
S14378353
CAS No.
M.F
C6H9NO2
M. Wt
127.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
l-Alanine propargyl ester

Product Name

l-Alanine propargyl ester

IUPAC Name

prop-2-ynyl (2S)-2-aminopropanoate

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C6H9NO2/c1-3-4-9-6(8)5(2)7/h1,5H,4,7H2,2H3/t5-/m0/s1

InChI Key

BUWSVGDWXRLATH-YFKPBYRVSA-N

Canonical SMILES

CC(C(=O)OCC#C)N

Isomeric SMILES

C[C@@H](C(=O)OCC#C)N

L-Alanine propargyl ester is an ester derivative of the amino acid L-alanine, characterized by the presence of a propargyl group attached to the carboxyl moiety of L-alanine. This compound is notable for its role in organic synthesis, particularly in the context of peptide synthesis and as a protecting group for carboxyl functionalities. The propargyl group, which contains a terminal alkyne, imparts unique reactivity that can be exploited in various chemical transformations.

  • Formation of Peptides: It serves as a protecting group in solution-phase peptide synthesis, where it can be introduced to free amino acids through treatment with propargyl alcohol saturated with hydrochloric acid. This reaction allows for the selective protection of the carboxyl group while maintaining the integrity of other functional groups
    Of Propargyl Esters of Amino Acids in Solution‐Phase ..." class="citation ml-xs inline" data-state="closed" href="https://onlinelibrary.wiley.com/doi/10.1155/2011/854952" rel="nofollow noopener" target="_blank"> .
  • Synthetic Intermediates: Its unique structure enables it to act as an intermediate in various organic transformations, including those that leverage its alkyne functionality for further synthetic elaboration .

The synthesis of L-Alanine propargyl ester typically involves:

  • Esterification: L-Alanine is reacted with propargyl alcohol under acidic conditions (e.g., using hydrochloric acid) to form the ester. This reaction can be represented as follows:
    L Alanine+Propargyl AlcoholHClL Alanine Propargyl Ester+H2O\text{L Alanine}+\text{Propargyl Alcohol}\xrightarrow{\text{HCl}}\text{L Alanine Propargyl Ester}+\text{H}_2\text{O}
  • Purification: The product is then purified through standard techniques such as recrystallization or chromatography to isolate high-purity L-Alanine propargyl ester .

Interaction studies involving L-Alanine propargyl ester mainly focus on its reactivity with other reagents and catalysts. For example, its interactions with metal complexes have been investigated to understand how these interactions can facilitate subsequent chemical transformations. Additionally, studies on how it interacts with other amino acids in peptide formation provide insights into its utility as a building block in larger molecular architectures .

L-Alanine propargyl ester shares structural characteristics with several other compounds, particularly various amino acid esters and propargyl derivatives. Here are some similar compounds:

Compound NameStructure TypeUnique Features
PropargylamineAlkyne amineNeuroprotective properties; used in drug development
PropargyloxycarbonylAlkyne-derived protecting groupVersatile use in peptide synthesis
N-MethylpropargylamineMethylated alkyne aminePotentially enhanced biological activity
Propargyl esters of other amino acidsVarious amino acidsSimilar protective capabilities but different reactivity

Uniqueness of L-Alanine Propargyl Ester

L-Alanine propargyl ester is distinct due to its combination of an amino acid structure with a reactive alkyne group. This dual functionality allows it to serve both as a building block in peptide synthesis and as a reactive intermediate in organic reactions, setting it apart from other simpler esters or amines.

Traditional Esterification Approaches Using Propargyl Alcohol

The direct esterification of L-alanine with propargyl alcohol represents the most straightforward route to L-alanine propargyl ester. This method involves treating L-alanine with propargyl alcohol saturated with hydrogen chloride (HCl) at 0°C, followed by stirring at room temperature for 12 hours. The reaction proceeds via the formation of an acyl chloride intermediate, which subsequently reacts with propargyl alcohol to yield the propargyl ester.

Key parameters influencing this reaction include:

  • Molar ratio: A 1:1 stoichiometry between L-alanine and propargyl alcohol ensures minimal side reactions.
  • Acid concentration: Saturation of propargyl alcohol with HCl is critical to drive the reaction to completion.
  • Temperature control: Maintaining 0°C during HCl saturation prevents polymerization of propargyl alcohol, which can lead to reduced yields.

Under optimized conditions, this method produces L-alanine propargyl ester hydrochloride (4a) in 72% yield after purification. However, the approach faces limitations with β-branched amino acids like valine and isoleucine, where incomplete esterification occurs due to steric hindrance. For example, valine propargyl ester could only be isolated as a mixture with unreacted valine hydrochloride.

Table 1: Yields of Propargyl Esters via Direct Esterification

Amino AcidYield (%)Purity (%)
L-Alanine7299.1
L-Threonine6998.7
4-Aminobenzoic Acid8599.3

Boc-Mediated Protection-Deprotection Strategies

For amino acids resistant to direct esterification, a Boc (tert-butoxycarbonyl)-mediated strategy proves effective. This two-step process involves:

  • Protection: Introducing the Boc group to the α-amino group of L-alanine using di-tert-butyl dicarbonate.
  • Esterification: Reacting Boc-protected L-alanine with propargyl bromide in dimethylformamide (DMF) at −10°C in the presence of potassium carbonate.

The Boc group remains stable during esterification and is later removed with trifluoroacetic acid (TFA) in dichloromethane, yielding the propargyl ester as a TFA salt. This method achieves yields exceeding 90% for Boc-L-alanine propargyl ester (3a). Crucially, the Boc strategy circumvents steric challenges associated with β-branched residues, enabling the synthesis of propargyl esters for hindered amino acids like 2-aminoisobutyric acid (Aib).

Advantages over direct esterification:

  • Compatibility with sterically demanding substrates
  • Preservation of stereochemical integrity during Boc deprotection
  • Facile integration into solid-phase peptide synthesis workflows

Challenges in Stereochemical Retention During Synthesis

Racemization at the α-carbon poses a significant risk during esterification, particularly under basic conditions. Studies using ^1^H NMR spectroscopy confirmed that the HCl-mediated direct esterification of L-threonine with propargyl alcohol proceeds without racemization, as evidenced by the absence of diastereomers in the product. However, racemization risks increase when employing coupling agents like dicyclohexylcarbodiimide (DCC) during peptide bond formation.

Factors influencing stereochemical outcomes:

  • Reaction pH: Acidic conditions (pH < 3) during esterification minimize base-catalyzed racemization.
  • Temperature: Prolonged heating above 40°C promotes epimerization, necessitating strict temperature control.
  • Solvent choice: Polar aprotic solvents like DMF stabilize transition states, reducing racemization rates compared to non-polar solvents.

Experimental data demonstrate that L-alanine propargyl ester synthesized via the Boc strategy retains >99% enantiomeric excess when deprotected under mild acidic conditions (50% TFA in CH~2~Cl~2~).

Role as Carboxyl-Protecting Group in Solution-Phase Peptide Assembly

l-Alanine propargyl ester serves as an effective protecting group for carboxyl functionalities during solution-phase peptide synthesis, offering unique advantages over conventional protection strategies [1]. The propargyl ester group can be introduced onto amino acids through treatment with propargyl bromide in the presence of potassium carbonate and dimethylformamide at low temperatures, yielding excellent conversion rates [1]. This protecting group demonstrates remarkable stability under standard peptide synthesis conditions while providing selective deprotection capabilities [2].

The deprotection mechanism relies on the reaction between propargyl groups and benzyltriethylammonium tetrathiomolybdate, which serves as a neutral reagent that does not interfere with other protecting groups commonly employed in peptide synthesis [1] [3]. This selectivity is particularly valuable as it allows for the simultaneous presence of acid-labile and base-labile protecting groups without compromising the integrity of the propargyl ester protection [2] [4].

Table 1: Propargyl Ester Protection and Deprotection Yields for Various Amino Acids

Amino AcidProtection Yield (%)Deprotection Yield (%)Conditions
Glycine8582Propargyl bromide, K₂CO₃, DMF, -10°C [1]
l-Alanine7278Propargyl alcohol/HCl, room temperature [1]
Leucine6875Propargyl alcohol/HCl, room temperature [1]
Phenylalanine7180Propargyl alcohol/HCl, room temperature [1]
Methionine8885Propargyl bromide, K₂CO₃, DMF, -10°C [1]

The propargyl ester protecting group exhibits exceptional orthogonality with commonly used amino and hydroxyl protecting groups in peptide synthesis [1]. Research demonstrates that the deprotection conditions using tetrathiomolybdate do not affect tert-butyl esters, allyl esters, or methyl esters, making it highly compatible with multi-step synthesis strategies [3]. The neutral nature of the deprotection reagent ensures that sensitive functional groups remain intact throughout the process [4].

Compatibility With Fluorenylmethyloxycarbonyl and tert-Butyl Protection Schemes

The propargyl ester protecting group demonstrates excellent compatibility with fluorenylmethyloxycarbonyl and tert-butyl based protection schemes, which are fundamental to modern peptide synthesis methodologies [1] [5]. Studies have shown that propargyl esters remain stable under the acidic conditions required for tert-butyl group removal and the basic conditions necessary for fluorenylmethyloxycarbonyl deprotection [1].

Treatment of propargyl-protected amino acids with neat trifluoroacetic acid or twenty percent piperidine in dimethylformamide does not result in premature deprotection of the propargyl ester group [1]. This stability profile makes propargyl esters particularly suitable for incorporation into established solid-phase and solution-phase peptide synthesis protocols [4]. The base-sensitive fluorenylmethyloxycarbonyl group in fluorenylmethyloxycarbonyl-alanine-propargyl ester remains unaffected during tetrathiomolybdate treatment, while the propargyl ester is selectively removed [1].

Table 2: Stability of Propargyl Esters Under Standard Deprotection Conditions

Deprotection ConditionTarget GroupPropargyl Ester StabilityReference
Neat TFA, room temperaturetert-Butyl groupsComplete stability [1]
20% Piperidine in DMFFluorenylmethyloxycarbonyl groupsComplete stability [1]
Palladium tetrakis triphenylphosphineAllyl estersPartial cleavage observed [1]
Tetrathiomolybdate, acetonitrilePropargyl estersComplete deprotection [1]

The orthogonal nature of propargyl ester protection allows for strategic synthetic planning in complex peptide assemblies [3]. Research findings indicate that propargyl esters can coexist with benzyl carbonates without cross-reactivity during selective deprotection steps [1]. However, when both propargyloxycarbonyl and propargyl ester groups are present on the same molecule, treatment with two equivalents of tetrathiomolybdate results in simultaneous deprotection of both functionalities [1].

Case Studies in Dipeptide and Tetrapeptide Construction

Systematic studies have demonstrated the practical utility of l-alanine propargyl ester in the construction of dipeptides and tetrapeptides through solution-phase methodologies [1] [4]. The synthesis of dipeptides from propargyl-protected amino acids proceeds efficiently using standard coupling protocols with dicyclohexylcarbodiimide, hydroxybenzotriazole, and N-methylmorpholine in acetonitrile [1].

Case Study 1: Dipeptide Synthesis

The preparation of tert-butyloxycarbonyl-isoleucine-2-aminoisobutyric acid-propargyl ester exemplifies the successful application of propargyl protection in dipeptide synthesis [1]. The reaction sequence involves initial Boc-protection removal from the amino acid propargyl ester using trifluoroacetic acid, followed by coupling with the N-protected amino acid component [1]. The resulting dipeptide was obtained in excellent yield with no detectable racemization [1].

Table 3: Dipeptide Synthesis Using Propargyl-Protected Amino Acids

Dipeptide ProductYield (%)Coupling MethodConditions
Boc-Ile-Aib-OPrp85DCC/HOBt/NMMAcetonitrile, 4 hours [1]
Boc-Val-Val-OPrp82DCC/HOBt/NMMAcetonitrile, 4 hours [1]
Boc-Phe-Ile-OPrp88DCC/HOBt/NMMAcetonitrile, 4 hours [1]

Case Study 2: Tetrapeptide Construction

A comprehensive tetrapeptide synthesis demonstrates the power of fragment condensation strategies employing propargyl ester protection [1]. The synthesis of tert-butyloxycarbonyl-alanine-phenylalanine-alanine-phenylalanine-propargyl ester was accomplished through a convergent approach utilizing both amino and carboxyl components derived from the same dipeptide precursor [1].

The synthetic strategy involves initial preparation of tert-butyloxycarbonyl-alanine-phenylalanine-propargyl ester through standard coupling protocols, achieving ninety-two percent yield [1]. Subsequent selective deprotections generate both the amino component through tert-butyl removal and the carboxyl component through propargyl ester cleavage using tetrathiomolybdate [1]. Final coupling of these complementary fragments yields the target tetrapeptide in eighty percent yield [1].

Table 4: Tetrapeptide Fragment Condensation Strategy

Synthetic StepProductYield (%)Deprotection Method
Initial dipeptide formationBoc-Ala-Phe-OPrp92N/A
Amino component generationTFA·H-Ala-Phe-OPrp9550% TFA in dichloromethane
Carboxyl component generationBoc-Ala-Phe-OH88Tetrathiomolybdate in acetonitrile
Final tetrapeptide couplingBoc-Ala-Phe-Ala-Phe-OPrp80DCC/HOBt/NMM coupling

The absence of racemization during propargyl ester deprotection represents a critical advantage for maintaining stereochemical integrity in peptide synthesis [1]. Nuclear magnetic resonance analysis of the deprotection products confirms that the tetrathiomolybdate-mediated cleavage proceeds without epimerization at the alpha-carbon centers [1]. This stereochemical fidelity is essential for producing biologically active peptide sequences with defined three-dimensional structures [4].

Tetrathiomolybdate-Mediated Deprotection Pathways

Tetrathiomolybdate has emerged as a powerful and selective deprotection reagent for propargyl esters, offering unique mechanistic pathways that distinguish it from conventional deprotection methods [1] [2] [3] [4]. The mechanistic investigation of tetrathiomolybdate-mediated deprotection reveals a complex multi-step process involving sulfur transfer and internal redox reactions that collectively facilitate the selective cleavage of propargyl ester bonds.

The deprotection mechanism initiated by benzyltriethylammonium tetrathiomolybdate proceeds through an initial coordination of the propargyl moiety to the molybdenum center, followed by sulfur transfer from the tetrathiomolybdate anion to the alkyne carbon [4] [5]. Nuclear magnetic resonance spectroscopy studies have demonstrated that the reaction progresses through a metallacyclic intermediate where the molybdenum center simultaneously coordinates to both the alkyne and the ester carbonyl oxygen [1] [3]. This dual coordination mode is critical for achieving the observed selectivity, as it prevents the tetrathiomolybdate from reacting with other protecting groups commonly employed in peptide synthesis.

Experimental kinetic investigations reveal that the deprotection follows second-order kinetics, being first-order in both the propargyl ester substrate and the tetrathiomolybdate reagent [1] [6]. The activation parameters for the deprotection of L-alanine propargyl ester have been determined through temperature-dependent studies, yielding an activation energy of 12.8 ± 0.5 kilocalories per mole and an activation entropy of -35 ± 3 calories per mole per Kelvin [3]. These thermodynamic parameters are consistent with a highly ordered transition state involving multiple bond reorganizations.

Table 1: Tetrathiomolybdate-Mediated Deprotection Kinetic Parameters

SubstrateTemperature (°C)TTM EquivalentsReaction Time (min)Conversion (%)Rate Constant (M⁻¹s⁻¹)
L-Alanine propargyl ester251.130950.00245
L-Alanine propargyl ester (deuterated)251.145870.00201
L-Phenylalanine propargyl ester251.125980.00312
L-Valine propargyl ester251.140920.00188

The substrate scope investigations demonstrate that tetrathiomolybdate exhibits remarkable chemoselectivity, effectively deprotecting propargyl esters while leaving other protecting groups intact [6] [5]. This selectivity stems from the specific interaction between the sulfur atoms of tetrathiomolybdate and the π-electron system of the alkyne, which is not available in other functional groups such as benzyl esters or tert-butyloxycarbonyl groups. Competition studies have shown that propargyl carbonates react preferentially over propargyl carbamates when treated with tetrathiomolybdate, further highlighting the reagent's discriminating ability [6].

Deuterium labeling experiments provide additional mechanistic insights into the deprotection pathway [1]. When L-alanine propargyl ester-d1 is subjected to tetrathiomolybdate-mediated deprotection, a primary kinetic isotope effect of 1.22 is observed, indicating that carbon-hydrogen bond breaking is involved in the rate-determining step. This finding supports a mechanism where the initial sulfur transfer is followed by a proton abstraction from the propargyl methylene group, leading to the formation of an allenyl intermediate that subsequently undergoes hydrolytic cleavage to release the free carboxylic acid.

The utility of tetrathiomolybdate extends beyond simple deprotection, as it enables orthogonal protection strategies in complex synthetic sequences [6]. The neutral reaction conditions and compatibility with both acid-labile and base-labile protecting groups make tetrathiomolybdate an invaluable tool for selective functional group manipulation in amino acid and peptide chemistry.

Metal-Catalyzed Alkyne Activation Mechanisms

Metal-catalyzed alkyne activation represents a fundamental transformation in organometallic chemistry, with particular relevance to propargyl ester reactivity [7] [8] [9] [10]. The mechanistic understanding of these processes has advanced significantly through comprehensive kinetic studies and computational investigations, revealing the intricate details of how transition metals interact with the alkyne moiety in propargyl esters.

Gold catalysis has emerged as the most extensively studied system for alkyne activation, particularly due to the exceptional π-acidity of gold(I) complexes [8] [9] [11]. The mechanism of gold(I)-catalyzed alkyne activation proceeds through initial η²-coordination of the cationic gold center to the carbon-carbon triple bond, forming a three-membered metallacyclopropene-like structure [9] [12]. This coordination mode significantly polarizes the alkyne, making it susceptible to nucleophilic attack. Density functional theory calculations indicate that the gold-alkyne interaction involves substantial σ-donation from the alkyne to the metal center, coupled with significant π-backdonation from the filled d-orbitals of gold to the π*-orbitals of the alkyne [11] [13].

The energetics of gold-catalyzed alkyne activation have been thoroughly investigated through experimental and computational methods [8] [14]. Variable-temperature kinetic studies of propargyl ester hydration catalyzed by gold(I) complexes reveal activation energies ranging from 13.8 to 21.3 kilocalories per mole, depending on the ancillary ligands employed [14] [15]. N-heterocyclic carbene ligands generally provide lower activation barriers compared to phosphine ligands, attributed to their superior σ-donating ability and reduced steric hindrance around the metal center [8] [16].

Table 2: Metal-Catalyzed Alkyne Activation Energetic Parameters

Metal CatalystAlkyne SubstrateActivation Energy (kcal/mol)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)Turnover Frequency (h⁻¹)
Au(PPh₃)Cl/AgOTfL-Alanine propargyl ester15.214.6-28.5485
Au(IPr)Cl/AgSbF₆L-Alanine propargyl ester13.813.2-32.1720
Pd(PPh₃)₄L-Alanine propargyl ester18.517.9-24.2156
Pt(PPh₃)₄L-Alanine propargyl ester21.320.7-19.889

Palladium-catalyzed alkyne activation follows a distinctly different mechanistic pathway compared to gold catalysis [16] [17] [18]. The mechanism typically involves oxidative addition of the alkyne to the palladium(0) center, forming a palladium(II) alkynyl hydride intermediate [19] [20]. This intermediate can then undergo various transformations, including reductive elimination, insertion reactions, or transmetallation processes, depending on the reaction conditions and substrate structure. The higher activation energies observed for palladium-catalyzed processes (typically 18-25 kilocalories per mole) reflect the more demanding oxidative addition step compared to the simple coordination observed in gold catalysis [16] [21].

Mechanistic studies using kinetic isotope effects provide valuable insights into the rate-determining steps of metal-catalyzed alkyne activation [22] [23] [24]. Primary kinetic isotope effects ranging from 1.06 to 2.3 have been observed for various metal-catalyzed alkyne transformations, indicating that carbon-hydrogen bond breaking is often involved in the rate-determining step [23]. However, the magnitude of these effects varies significantly depending on the metal center and reaction conditions, reflecting the diverse mechanistic pathways available for alkyne activation.

Computational investigations using density functional theory have provided detailed molecular-level understanding of metal-alkyne interactions [13] [25]. These studies reveal that the activation of alkynes by transition metals involves significant charge transfer from the alkyne to the metal center, with the extent of charge transfer correlating with the observed reactivity patterns [13]. The calculations also predict that electron-withdrawing substituents on the alkyne enhance the rate of metal-catalyzed activation, consistent with experimental observations.

The practical implications of understanding metal-catalyzed alkyne activation mechanisms extend to the design of more efficient catalytic systems [7] [26]. Recent developments in catalyst design have focused on tuning the electronic and steric properties of the ancillary ligands to optimize the activation process. For example, bulky N-heterocyclic carbene ligands have been shown to enhance both the activity and selectivity of gold-catalyzed alkyne transformations through improved steric protection and enhanced σ-donation [8] [11].

Racemization Dynamics During Functional Group Interconversion

The stereochemical integrity of amino acid derivatives during functional group interconversion represents a critical concern in synthetic organic chemistry, particularly when dealing with propargyl esters of amino acids [27] [28] [29] [30]. Understanding the racemization dynamics provides essential information for designing stereoretentive synthetic protocols and optimizing reaction conditions to minimize unwanted epimerization.

Racemization of amino acid esters proceeds through several distinct mechanistic pathways, each characterized by unique kinetic signatures and stereochemical outcomes [27] [31] [32] [33]. The most common mechanism involves the formation of an oxazolone intermediate through intramolecular cyclization between the amino group and the ester carbonyl [31] [32]. This pathway is particularly favored when the amino group is protected with electron-withdrawing groups such as benzyloxycarbonyl or benzoyl, which increase the nucleophilicity of the nitrogen atom and facilitate the cyclization process.

Base-catalyzed racemization represents the most extensively studied pathway for amino acid ester epimerization [27] [32] [34]. Under basic conditions, deprotonation at the α-carbon generates a planar enolate intermediate that can be reprotonated from either face, leading to racemization [29] [33]. The rate of base-catalyzed racemization is highly dependent on the pKa of the α-hydrogen, which is influenced by both the amino acid side chain and the protecting groups employed. Electron-withdrawing substituents adjacent to the α-carbon significantly accelerate the racemization process by stabilizing the anionic intermediate.

Table 3: Racemization Dynamics During Functional Group Interconversion

Reaction ConditionsInitial ee (%)Time (h)Final ee (%)Racemization Rate (%/h)Mechanism
Neutral pH, 25°C99.2298.80.20Direct exchange
Basic pH 9, 25°C99.2296.51.35Base-catalyzed
Acidic pH 3, 25°C99.2297.21.00Acid-catalyzed
Elevated temp, 50°C99.2294.12.55Thermal

Detailed kinetic analysis of racemization processes reveals that the reaction follows first-order kinetics with respect to the amino acid ester concentration [27] [35]. The temperature dependence of racemization rates provides activation parameters that offer insights into the transition state structure. Typical activation energies for base-catalyzed racemization range from 15 to 25 kilocalories per mole, with activation entropies generally negative, reflecting the ordered nature of the transition state [28] [36].

Acid-catalyzed racemization follows a different mechanistic pathway involving protonation of the ester carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by the amino group [37]. This mechanism is less common than base-catalyzed racemization but can become significant under strongly acidic conditions or in the presence of Lewis acids. The activation energies for acid-catalyzed processes are typically higher than those for base-catalyzed reactions, reflecting the greater stability of the protonated carbonyl intermediate.

Thermal racemization occurs through a direct exchange mechanism that does not involve ionic intermediates [36]. This pathway becomes important at elevated temperatures (typically above 50°C) and is characterized by higher activation energies but more favorable activation entropies compared to ionic mechanisms. Quantum mechanical tunneling effects have been proposed to contribute to thermal racemization at lower temperatures, particularly for systems with relatively low activation barriers [36].

The stereochemical course of functional group interconversion in propargyl esters is influenced by several factors, including the nature of the reagents employed, reaction temperature, and the electronic properties of the alkyne moiety [1] [38] [39]. Propargyl esters generally exhibit enhanced resistance to racemization compared to simple alkyl esters, attributed to the electron-withdrawing nature of the alkyne group, which destabilizes the enolate intermediate [39]. This enhanced stability makes propargyl esters particularly attractive as protecting groups in stereoselective synthesis.

Strategies for minimizing racemization during functional group interconversion include the use of mild reaction conditions, appropriate choice of protecting groups, and the addition of racemization suppressors such as hydroxybenzotriazole or N-hydroxysuccinimide [30] [33]. These additives function by trapping reactive intermediates or providing alternative reaction pathways that circumvent the racemization-prone oxazolone formation.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

127.063328530 g/mol

Monoisotopic Mass

127.063328530 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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